molecular formula C16H16O4 B11958483 2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid CAS No. 101949-49-9

2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid

Katalognummer: B11958483
CAS-Nummer: 101949-49-9
Molekulargewicht: 272.29 g/mol
InChI-Schlüssel: PMMUFDGWDXRPRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid is an organic compound with the molecular formula C16H16O4 and a molecular weight of 272.3 g/mol . This compound is known for its unique structure, which includes both hydroxyl and benzoic acid functional groups. It is used in various research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid typically involves the reaction of 4-hydroxyacetophenone with salicylic acid under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining optimal reaction conditions and using high-purity reagents, are applicable.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of 2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to oxidative stress and inflammation. The exact molecular targets and pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid is unique due to its combination of hydroxyl and benzoic acid groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

101949-49-9

Molekularformel

C16H16O4

Molekulargewicht

272.29 g/mol

IUPAC-Name

2-hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid

InChI

InChI=1S/C16H16O4/c1-16(2,10-3-6-12(17)7-4-10)11-5-8-14(18)13(9-11)15(19)20/h3-9,17-18H,1-2H3,(H,19,20)

InChI-Schlüssel

PMMUFDGWDXRPRQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.